molecular formula C17H25ClN4O2S2 B2883122 N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide hydrochloride CAS No. 345627-90-9

N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide hydrochloride

Cat. No.: B2883122
CAS No.: 345627-90-9
M. Wt: 416.98
InChI Key: PKCYFIUOIGVHLX-UHFFFAOYSA-N
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Description

N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide hydrochloride is a chemical compound with potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a subject of interest for various studies.

Mechanism of Action

Target of Action

BMS387032 HCl, also known as SNS-032, is a highly selective and potent inhibitor of cyclin-dependent kinases (CDK) 2, 7, and 9 . These kinases play crucial roles in cell cycle regulation and RNA polymerase II-dependent transcription .

Mode of Action

SNS-032 interacts with its targets (CDK2, CDK7, and CDK9) by inhibiting their activity . This inhibition has significant effects on short half-life transcripts and proteins, particularly survival factors, cell cycle regulatory proteins, and cytokines .

Biochemical Pathways

The inhibition of CDK2 and CDK7 disrupts cell cycle regulation, while the inhibition of CDK7 and CDK9 affects RNA polymerase II-dependent transcription . This results in the temporary inhibition of transcription, which significantly impacts short half-life transcripts and proteins .

Pharmacokinetics

In a phase 1 study, SNS-032 was administered as a loading dose (LD) followed by a 6-hour infusion given weekly for 3 consecutive weeks of each 28-day cycle . The study aimed to maintain threshold plasma concentrations of 115 ng/mL (in vitro IC90) and higher for 6 hours . Following intravenous administration, plasma concentrations declined in a biphasic manner, resulting in mean terminal half-lives between 5 and 10 hours . The average oral bioavailability was 19% (range: 4–33%) .

Result of Action

The inhibition of CDK2, CDK7, and CDK9 by SNS-032 leads to significant effects on short half-life transcripts and proteins, particularly survival factors, cell cycle regulatory proteins, and cytokines . These are critical for the survival of malignant B-cells in chronic lymphocytic leukemia (CLL) and multiple myeloma (MM) .

Biochemical Analysis

Biochemical Properties

BMS387032 HCl interacts with CDKs 2, 7, and 9, which are involved in cell cycle regulation and RNA polymerase II-dependent transcription . It has been identified as an ATP-competitive and CDK2-selective inhibitor . In a cell-free enzyme assay, BMS387032 HCl showed a CDK2/cycE IC50 = 48 nM and was 10- and 20-fold selective over CDK1/cycB and CDK4/cycD, respectively .

Cellular Effects

BMS387032 HCl has significant effects on various types of cells and cellular processes. It blocks the cell cycle via inhibition of CDKs 2 and 7, and transcription via inhibition of CDKs 7 and 9 . It has been shown to have significant effects on short half-life transcripts and proteins, particularly survival factors, cell cycle regulatory proteins, and cytokines that are critical for the survival of malignant B-cells in chronic lymphocytic leukemia (CLL) and multiple myeloma (MM) .

Molecular Mechanism

BMS387032 HCl exerts its effects at the molecular level through several mechanisms. It inhibits CDKs 2, 7, and 9, as reflected in substrate signaling molecules . It has been identified as an ATP-competitive and CDK2-selective inhibitor . Temporary inhibition of RNA Pol II-dependent transcription by BMS387032 HCl has significant effects on short half-life transcripts and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BMS387032 HCl change over time. Treatment of RPMI-8226 MM cells at 300 nM (IC90) for 6 hours was sufficient for commitment to apoptosis . This correlated with inhibition of CDKs 2, 7, and 9 .

Dosage Effects in Animal Models

The effects of BMS387032 HCl vary with different dosages in animal models. In a phase 1 dose-escalation study in patients with MM and CLL, increasing doses of BMS387032 HCl given as a loading dose (LD) followed by a 6-hour infusion were evaluated .

Metabolic Pathways

It has been found that poor absorption may be playing a greater role than extensive first-pass metabolism in the incomplete oral bioavailability of BMS387032 HCl seen in rats .

Transport and Distribution

BMS387032 HCl is transported and distributed within cells and tissues. The efflux transporter, P-glycoprotein, may be responsible for limiting absorption, as BMS387032 HCl is a substrate of P-glycoprotein .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction process. The initial steps involve the formation of the oxazolyl and thiazolyl moieties, followed by their coupling with the piperidinecarboxamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles and solvents.

Major Products Formed: The reactions can lead to the formation of various derivatives and analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have biological activity, making it useful in studying enzyme inhibition or receptor binding.

  • Medicine: Potential therapeutic applications, such as in the development of new drugs, are being explored.

  • Industry: Its unique properties may be utilized in the development of new materials or chemical processes.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

  • BMS-387032: A related compound with potential kinase inhibitory activity.

  • Other oxazolyl and thiazolyl derivatives: These compounds may share structural similarities but differ in their functional groups and reactivity.

Properties

IUPAC Name

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S2.ClH/c1-17(2,3)12-8-19-13(23-12)10-24-14-9-20-16(25-14)21-15(22)11-4-6-18-7-5-11;/h8-9,11,18H,4-7,10H2,1-3H3,(H,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCYFIUOIGVHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 40 mL of absolute EtOH cooled in an ice-bath was added acetyl chloride (0.28 mL, 3.9 mmol) dropwise. The reaction mixture was allowed to warm to room temperature over 30 min then N-[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]-thio]-2-thiazolyl]-4-piperidinecarboxamide (1.50 g, 3.94 mmol, 1 eq) was introduced in one portion with stirring to give a thick slurry. Water (˜4 mL) was added until homogeneous then concentrated in vacuo to give a crude pale yellow solid. The crude material was recrystallized (aq EtOH) to afford the title compound (70%) as a white solid, mp 256-258°. Analysis calc'd for C17H24N4O2S2.HCl: C, 48.96; H, 6.04; N, 13.43; S, 15.38; Cl, 8.50. Found: C, 48.69; H, 5.99; N, 13.24; S, 15.27; Cl, 8.31.
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Yield
70%

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